molecular formula C5H4N2OS B1586418 3-Isothiocyanato-5-methyl-1,2-oxazole CAS No. 321309-33-5

3-Isothiocyanato-5-methyl-1,2-oxazole

Cat. No. B1586418
M. Wt: 140.17 g/mol
InChI Key: YADFBVUOBWXDRZ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-5-methyl-1,2-oxazole is a chemical compound used in scientific research . Its unique structure enables various applications, such as drug synthesis and catalyst development.


Molecular Structure Analysis

The molecular formula of 3-Isothiocyanato-5-methyl-1,2-oxazole is C5H4N2OS . It is a five-membered heterocyclic compound with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been studied extensively. For instance, complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed . Other reactions include alkenylation of oxazoles and [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms .

Scientific Research Applications

Corrosion Inhibition

One of the applications of oxazole derivatives is in the field of corrosion inhibition. For instance, triazole derivatives, which share structural similarities with oxazoles, have been studied for their efficiency in preventing mild steel corrosion in acidic media. These compounds act as very good inhibitors, with specific derivatives showing high inhibition efficiencies in different acidic environments, demonstrating the potential of oxazole derivatives for corrosion protection purposes (Lagrenée et al., 2002).

Coordination Chemistry

Oxazoline ligands, closely related to oxazoles, play a significant role in coordination chemistry, especially in transition metal-catalyzed asymmetric organic syntheses. The versatility of ligand design and the straightforward synthesis from readily available precursors make oxazoline and oxazole derivatives valuable for creating chiral centers near donor atoms, showcasing their importance in developing new catalytic processes (Gómez et al., 1999).

Catalysis and Synthesis of Novel Organic Compounds

Oxazole derivatives are also pivotal in catalysis and the synthesis of novel organic compounds. For example, a copper-catalyzed coupling strategy has been developed for 2-aminothiazoles via the coupling of oxime acetates with isothiocyanates, highlighting the innovative approaches in synthesizing heterocyclic compounds using oxazole derivatives. This process involves N-O bond cleavage, activation of vinyl sp2 C-H bonds, and C-S/C-N bond formations, illustrating the complex reactions where oxazole derivatives can be applied (Tang et al., 2016).

Moreover, the synthesis of oxazol-thiazole bis-heterocyclic compounds through a combinatorial library demonstrates the high yield and purity achievable with oxazole derivatives. This synthesis approach uses oxazole amino acids and Fmoc-isothiocyanate, highlighting the diverse chemical reactions and potential pharmaceutical applications of these compounds (Murru & Nefzi, 2014).

Safety And Hazards

The safety information and hazards associated with 3-Isothiocyanato-5-methyl-1,2-oxazole are not explicitly mentioned in the retrieved sources . It is always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-isothiocyanato-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c1-4-2-5(6-3-9)7-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADFBVUOBWXDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379971
Record name 3-isothiocyanato-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanato-5-methyl-1,2-oxazole

CAS RN

321309-33-5
Record name 3-Isothiocyanato-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-isothiocyanato-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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